4-Aminopyridine-3-thiol

Catalog No.
S1901755
CAS No.
52334-54-0
M.F
C5H6N2S
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopyridine-3-thiol

CAS Number

52334-54-0

Product Name

4-Aminopyridine-3-thiol

IUPAC Name

4-aminopyridine-3-thiol

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7)

InChI Key

XLWSHDHXYQCBCK-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1N)S

Canonical SMILES

C1=CN=CC(=C1N)S

4-Aminopyridine-3-thiol is a heterocyclic organic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its molecular formula is C5H6N2SC_5H_6N_2S, and it has a molecular weight of 126.18 g/mol. This compound is notable for its dual functionality, which allows it to participate in a variety of

There is no scientific literature available on the mechanism of action of 4-Aminopyridine-3-thiol. Without knowledge of its biological activity or interactions with other molecules, it's not possible to discuss its potential mechanism of action within a biological system.

As with any new compound, it's important to exercise caution when handling 4-Aminopyridine-3-thiol. Specific safety information is not yet available, but the presence of the amine and thiol functional groups suggests some potential hazards:

  • Skin and eye irritation: Both amine and thiol groups can irritate the skin and eyes upon contact.
  • Respiratory irritation: Inhalation of dust or vapors from the compound could irritate the respiratory system.
  • Potential toxicity: The overall toxicity of 4-Aminopyridine-3-thiol is unknown and would require further investigation.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The amino group can be reduced to yield corresponding amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where either the amino or thiol group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently employed.
  • Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

4-Aminopyridine-3-thiol primarily targets voltage-gated potassium channels, acting as an antagonist. By inhibiting these channels, it prolongs action potentials, leading to increased neurotransmitter release and enhanced neuronal signaling. This mechanism has implications for various neurological conditions, including potential applications in treating diseases characterized by impaired neurotransmission. Additionally, it has been shown to interact with enzymes such as acetylcholinesterase, influencing cholinergic signaling pathways.

Synthetic Routes

The synthesis of 4-Aminopyridine-3-thiol typically involves introducing an amino and a thiol group onto a pyridine ring. A common method includes reacting 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions, such as stirring it with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles.

Industrial Production

For industrial production, methods may be optimized for large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of laboratory methods is crucial for meeting commercial demands.

4-Aminopyridine-3-thiol has several applications across different fields:

  • Neurology: It is being explored for its neuroprotective properties and potential use in treating neurological disorders such as multiple sclerosis and certain types of epilepsy.
  • Chemistry: As a building block in synthesizing more complex heterocyclic compounds.
  • Material Science: It can be utilized in developing materials with specific electronic or catalytic properties.

Research indicates that 4-Aminopyridine-3-thiol enhances neural transmission by blocking potassium channels at axon terminals, which may have therapeutic implications for cognitive disorders and dementia. Its ability to potentiate acetylcholine release makes it a candidate for treatments aimed at improving cognitive function. Additionally, studies have shown its effectiveness in experimental models for assessing antiseizure agents due to its convulsant properties.

Similar Compounds

  • 4-Aminopyridine: Shares the amino group and pyridine ring structure but lacks the thiol group.
  • 2-Aminopyridine-3-thiol: Similar structure but with the amino group positioned differently on the pyridine ring.
  • 3-Aminopyridine: Contains an amino group but does not have a thiol group.

Uniqueness

The uniqueness of 4-Aminopyridine-3-thiol lies in its combination of both an amino and a thiol group on the pyridine ring. This dual functionality allows it to engage in a broader range of

XLogP3

0.3

Wikipedia

4-Amino-3-mercaptopyridine

Dates

Last modified: 08-16-2023

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